molecular formula C25H29N3O5 B2879594 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775303-02-0

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2879594
CAS No.: 1775303-02-0
M. Wt: 451.523
InChI Key: AMXSWTSHPLFWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core substituted with two key moieties:

  • A 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group at position 2.
  • A 3,4-dimethoxyphenylacetyl group attached to the piperidine nitrogen.

This structural framework is common in CNS-active agents and enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine-Oxadiazole Derivatives

Compound 1 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775455-42-9)

  • Structural Differences :
    • The acetyl group is replaced with a 2,4-dimethoxybenzoyl moiety.
    • The oxadiazole carries a 4-fluorophenyl instead of 4-methoxyphenyl.
  • Implications :
    • Fluorine’s electronegativity may enhance binding affinity to targets like kinases or receptors.
    • Reduced steric bulk compared to methoxy groups could alter pharmacokinetics .

Compound 2 : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1,808,168 B1)

  • Structural Differences :
    • The oxadiazole is substituted with isopropyl , and the piperidine is linked to a pyrazolopyrimidine.
  • Implications: The bulky isopropyl group may improve selectivity for kinase targets but reduce BBB permeability.

Compound 3 : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2061679-29-4)

  • Structural Differences :
    • Replaces oxadiazole with a triazolone ring and incorporates a 4-bromophenylacetyl group.
  • Implications :
    • Bromine’s electron-withdrawing effects could enhance electrophilic reactivity, useful in covalent inhibitor design.
    • Triazolone may engage in hydrogen bonding distinct from oxadiazole .

Piperidine Derivatives with Varied Heterocycles

Compound 4 : 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile (EP 1,808,168 B1)

  • Structural Differences :
    • Incorporates a benzonitrile and cyclohexyloxy linker.
  • Implications :
    • Nitrile groups can enhance metabolic stability and target binding via dipole interactions.
    • Cyclohexyloxy may improve solubility but reduce membrane permeability .

Compound 5 : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 338397-26-5)

  • Structural Differences :
    • Replaces oxadiazole with a triazole-thiol and introduces a trifluoromethylpyridine .
  • Implications :
    • Thiol groups enable disulfide bond formation or metal chelation, useful in enzyme inhibition.
    • Trifluoromethyl enhances lipophilicity and resistance to oxidative metabolism .

Structural-Activity Relationship (SAR) Analysis

Impact of Aromatic Substitutions

Substituent Effect on Properties Example Compound
4-Methoxyphenyl Enhances lipophilicity; potential for π-π stacking with aromatic residues in targets Target Compound
4-Fluorophenyl Increases electronegativity; improves binding affinity to polar pockets Compound 1
4-Bromophenyl Introduces steric bulk and potential for halogen bonding Compound 3

Heterocycle Modifications

Heterocycle Advantages Example Compound
1,2,4-Oxadiazole Metabolic stability; hydrogen-bond acceptor capacity Target Compound
Triazolone Hydrogen-bond donor/acceptor versatility Compound 3
Pyrazolopyrimidine Kinase inhibition potential; planar structure for intercalation Compound 2

Pharmacokinetic and Pharmacodynamic Considerations

  • Passive Permeability : Piperidine derivatives with phenylhexanamide structures exhibit PAMPA-BBB Pe values of 10–30 × 10⁻⁶ cm/s, suggesting the target compound’s methoxy groups may confer similar BBB penetration .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 1), which may undergo defluorination .
  • Hepatic Stability : Bulky substituents (e.g., isopropyl in Compound 2) improve microsomal stability but may reduce brain bioavailability due to increased molecular weight .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-30-20-7-5-19(6-8-20)25-26-23(33-27-25)15-17-10-12-28(13-11-17)24(29)16-18-4-9-21(31-2)22(14-18)32-3/h4-9,14,17H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXSWTSHPLFWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.